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Abstract
NSI-189 is a novel benzylpiperazine-aminopyridine compound that has garnered significant

interest for its potential neurotrophic and antidepressant effects. Unlike traditional

antidepressants that primarily target monoamine neurotransmitter systems, NSI-189 is

proposed to exert its therapeutic effects by stimulating neurogenesis, particularly in the

hippocampus, a brain region critical for memory and mood regulation. This technical guide

provides an in-depth overview of the preclinical and clinical evidence supporting the

neurotrophic effects of NSI-189. It includes a summary of quantitative data from key studies,

detailed experimental protocols, and visualizations of the proposed signaling pathways and

experimental workflows.

Introduction
NSI-189 is an investigational drug developed by Neuralstem, Inc. that has been studied for the

treatment of major depressive disorder (MDD), cognitive impairment, and other neurological

conditions.[1] Preclinical studies have suggested that NSI-189 promotes the growth of new

neurons in the hippocampus, a mechanism that may underlie its potential therapeutic benefits.

Early clinical trials have shown promising results in improving depressive and cognitive

symptoms.[2][3] This document aims to consolidate the available technical information on the

neurotrophic effects of NSI-189 to serve as a resource for researchers and drug development

professionals.
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Mechanism of Action: Stimulation of Neurogenesis
and Neurotrophic Factor Signaling
The primary proposed mechanism of action for NSI-189 is the stimulation of neurogenesis in

the hippocampus.[1] This is thought to be mediated, at least in part, by the upregulation of key

neurotrophic factors and the activation of their downstream signaling pathways.

Upregulation of Neurotrophic Factors
In vitro studies using primary rat hippocampal neurons subjected to oxygen-glucose deprivation

(OGD) have shown that treatment with NSI-189 leads to a significant increase in the secretion

of Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[2][4] While vascular

endothelial growth factor (VEGF) and glial cell line-derived neurotrophic factor (GDNF) were

also upregulated, the increase in BDNF and SCF was more robust.[2]

Activation of Downstream Signaling Pathways
The neurotrophic effects of NSI-189 are believed to be mediated through the activation of the

Tropomyosin receptor kinase B (TrkB) and Akt signaling pathways. BDNF is a natural ligand for

the TrkB receptor, and its binding initiates a signaling cascade that promotes neuronal survival,

growth, and synaptic plasticity. The activation of the Akt pathway, a downstream effector of

TrkB signaling, is a key component of this process. While direct quantitative data on the NSI-

189-induced phosphorylation of TrkB and Akt is not readily available in the reviewed literature,

the observed upregulation of BDNF strongly suggests the involvement of this pathway.
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Proposed signaling pathway of NSI-189's neurotrophic effects.

Quantitative Data on Neurotrophic Effects
The following tables summarize the available quantitative data from preclinical and clinical

studies on NSI-189.

Table 1: Preclinical In Vitro and In Vivo Data
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Parameter Model System Treatment Outcome Reference

Neurogenesis

In vitro (Human

hippocampal

stem cells)

N/A
20-30% increase

in neurogenesis

In vivo (Rat

model of stroke)
NSI-189

Increased Ki67

and MAP2

expression in the

peri-infarct cortex

and

hippocampus

[2][5]

Neurotrophic

Factors

In vitro (Primary

rat hippocampal

neurons, OGD

model)

NSI-189

Upregulation of

BDNF and SCF

in conditioned

media

[2][4]

More robust

increase in

BDNF and SCF

compared to

VEGF and

GDNF

[2]

Synaptic

Plasticity

Ex vivo (Mouse

hippocampal

slices)

NSI-189 (100 nM

to 10 µM)

Time and

concentration-

dependent

enhancement of

Long-Term

Potentiation

(LTP) magnitude

[1]

Table 2: Clinical Trial Data
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Trial
Phase

Number
of
Participa
nts

Dosage Duration
Primary
Outcome
Measures

Key
Findings

Referenc
e

Phase 1b
24 patients

with MDD

40 mg QD,

40 mg BID,

40 mg TID,

or placebo

28 days
Safety and

tolerability

Well-

tolerated at

all doses.

Promising

reduction

in

depressive

and

cognitive

symptoms.

[2][4][6]

Phase 2

220

patients

with MDD

40 mg QD,

80 mg (40

mg BID), or

placebo

12 weeks

Montgomer

y-Asberg

Depression

Rating

Scale

(MADRS)

Missed

primary

endpoint

for

MADRS.

Significant

improveme

nt on the

self-rated

Symptoms

of

Depression

Questionna

ire (SDQ).

[7]

In a post-

hoc

analysis,

the 80 mg

dose

showed

significant

benefit on

[8]
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MADRS-6

in

moderately

depressed

patients.

Experimental Protocols
In Vivo: Rat Model of Ischemic Stroke

Animal Model: Adult male Sprague-Dawley rats.

Procedure: Middle Cerebral Artery Occlusion (MCAO) was performed to induce ischemic

stroke.

Treatment: NSI-189 was administered orally at a dose of 30 mg/kg, starting 6 hours post-

MCAO and daily for 12 weeks.

Assessments:

Behavioral: Elevated Body Swing Test (EBST) and neurological examination were

conducted at baseline and various time points post-stroke.

Histological: Brains were collected at 12 and 24 weeks post-stroke. Immunohistochemistry

was performed for MAP2 (a neuronal marker) and Ki67 (a proliferation marker).[2][5]
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Workflow for the in vivo investigation of NSI-189 in a stroke model.

In Vitro: Oxygen-Glucose Deprivation (OGD) Model
Cell Culture: Primary rat hippocampal neurons were obtained from embryonic day 18 (E18)

rat cortices and cultured in Neurobasal medium supplemented with B27 and L-glutamine.

Procedure: After 5 days in culture, cells were subjected to OGD by replacing the medium

with glucose-free Earle's Balanced Salt Solution and incubating in a hypoxic chamber (95%

N2, 5% CO2) for 90 minutes.
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Treatment: NSI-189 was added to the culture medium prior to OGD.

Assessments:

Cell Viability: Assessed using assays such as MTT or LDH release.

Immunocytochemistry: Staining for MAP2 and Ki67 to assess neuronal integrity and

proliferation.

ELISA: The conditioned media was collected to quantify the levels of secreted

neurotrophic factors (BDNF, SCF, VEGF, GDNF).[2][4]

Ex Vivo: Long-Term Potentiation (LTP) in Hippocampal
Slices

Preparation: Acute hippocampal slices were prepared from adult mice.

Procedure: Slices were incubated with varying concentrations of NSI-189 (100 nM to 10 µM)

for 1 to 3.5 hours.

LTP Induction: Theta burst stimulation (TBS) was applied to the Schaffer collaterals to induce

LTP in the CA1 region.

Measurement: Field excitatory postsynaptic potentials (fEPSPs) were recorded to measure

the magnitude of LTP. While a time and concentration-dependent enhancement of LTP was

reported, specific quantitative data on the percentage increase in fEPSP slope is not detailed

in the available literature.[1]

Clinical Trials
Phase 1b: A randomized, double-blind, placebo-controlled, multiple-dose escalation study in

24 patients with MDD. Doses of 40 mg once, twice, or three times daily were administered

for 28 days. The primary endpoints were safety and tolerability. Secondary efficacy

measures included the Symptoms of Depression Questionnaire (SDQ) and the Montgomery-

Asberg Depression Scale (MADRS).[2][4][6]
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Phase 2: A randomized, double-blind, placebo-controlled study in 220 outpatients with MDD.

Patients received 40 mg once daily, 80 mg (40 mg twice daily), or placebo for 12 weeks. The

primary outcome was the change in MADRS score. Secondary outcomes included the SDQ

and cognitive assessments.[7]

Discussion and Future Directions
The available evidence suggests that NSI-189 promotes neurogenesis and exerts neurotrophic

effects, likely through the upregulation of BDNF and subsequent activation of the TrkB-Akt

signaling pathway. These effects have been observed in both in vitro and in vivo models and

are supported by early-phase clinical trial data indicating improvements in depressive and

cognitive symptoms.

However, a more detailed quantitative understanding of the dose-response relationship for NSI-

189's effects on synaptic plasticity (LTP) and the precise quantification of TrkB and Akt

phosphorylation are needed to fully elucidate its mechanism of action. Further research should

focus on these areas to provide a more complete picture of NSI-189's neurotrophic potential.

The mixed results from the Phase 2 clinical trial, with a failure to meet the primary endpoint on

the clinician-rated MADRS but success on a self-reported depression scale, highlight the

complexity of translating preclinical findings to clinical efficacy and suggest that patient-

reported outcomes may be particularly sensitive to the effects of this novel compound. Future

clinical trials could benefit from patient stratification based on biomarkers related to

neurogenesis or neurotrophic factor levels.

Conclusion
NSI-189 represents a promising departure from traditional monoamine-based antidepressants,

with a novel mechanism centered on stimulating hippocampal neurogenesis. The preclinical

data strongly support its neurotrophic properties. While further research is required to fully

quantify its effects on synaptic plasticity and intracellular signaling, and to optimize its clinical

application, NSI-189 remains a compound of significant interest for the development of new

therapies for depression and other neurological disorders characterized by impaired

neurogenesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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